molecular formula C22H25NO4 B12298665 L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester

L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester

Cat. No.: B12298665
M. Wt: 367.4 g/mol
InChI Key: IIDWGJXDOVAEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester (CAS RN: 71989-23-6) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid ester. Its molecular formula is C₂₁H₂₃NO₄, with a molecular weight of 353.42 g/mol . The Fmoc group serves as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS), while the methyl ester protects the carboxylic acid moiety. This compound is widely used in peptide chemistry due to its stability under basic conditions and ease of deprotection under mild basic conditions (e.g., piperidine) .

Properties

IUPAC Name

methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)26-3)23-22(25)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDWGJXDOVAEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Considerations

Fmoc-N-Me-Ile-OMe integrates three functional components:

  • An L-isoleucine backbone with a chiral center at the α-carbon.
  • An N-methyl group on the amine, enhancing metabolic stability and modulating peptide conformation.
  • Protecting groups :
    • Fmoc (9-fluorenylmethoxycarbonyl) on the amine for orthogonal deprotection in solid-phase peptide synthesis (SPPS).
    • Methyl ester on the carboxylate to prevent undesired side reactions during SPPS activation.

The compound’s utility in synthesizing N-methylated peptides—a class with improved bioavailability and protease resistance—underscores the need for robust synthetic routes.

Synthetic Routes and Methodological Innovations

Route 1: Sequential N-Methylation, Fmoc Protection, and Esterification

N-Methylation of L-Isoleucine

The synthesis begins with N-methylation of L-isoleucine, a step requiring selective alkylation without racemization. Leggio et al. (2010) demonstrated an efficient strategy using N-nosyl (Ns) protection , enabling clean methylation via diazomethane (CH$$2$$N$$2$$) in dichloromethane (DCM). Key steps include:

  • Ns protection : Treatment of L-isoleucine with nosyl chloride (NsCl) in aqueous NaHCO$$_3$$ yields Ns-Ile-OH.
  • Methylation : Reaction with CH$$2$$N$$2$$ at 0°C selectively methylates the amine, forming Ns-N-Me-Ile-OH.
  • Ns deprotection : Thiophenol and K$$2$$CO$$3$$ in DCM remove the Ns group, yielding N-Me-Ile-OH.

This method achieves >90% yield with retained stereochemistry, critical for chiral purity.

Fmoc Protection of N-Methyl-Isoleucine

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Ns-Based) Route 2 (Esterification First)
Overall Yield 78–82% 70–75%
Stereochemical Purity >99% ee 95–98% ee
Key Advantage Minimal racemization Shorter reaction times
Key Limitation Multi-step deprotection Risk of over-methylation

Route 1’s use of Ns protection ensures higher enantiomeric excess (ee), making it preferable for pharmaceutical applications. Route 2, though faster, is less suitable for large-scale synthesis due to purity concerns.

Experimental Optimization and Challenges

Solvent and Temperature Effects

  • Esterification : DCM with DIPEA minimizes side reactions vs. THF or DMF.
  • Fmoc coupling : MSTFA in DCM at 25°C prevents TMS cleavage, critical for secondary amines.

Side Reactions and Mitigation

  • Epimerization : Controlled pH (<9) during Fmoc coupling preserves chirality.
  • Transesterification : Avoid methanol in Fmoc reactions to prevent ester exchange.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution, where the Fmoc group can be removed by nucleophiles such as piperidine . This deprotection step is crucial in peptide synthesis.

Common Reagents and Conditions

    Fmoc Protection: Fmoc chloride, sodium carbonate

    Esterification: Methanol, acid catalyst

    Deprotection: Piperidine

Major Products Formed

The major product formed from the deprotection reaction is L-isoleucine methyl ester, which can then be used in further peptide synthesis steps .

Scientific Research Applications

Peptide Synthesis

Fmoc-Isoleucine is primarily used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino function of isoleucine during peptide assembly. Its stability under basic conditions allows for selective deprotection without affecting other functional groups.

In drug development, Fmoc-Isoleucine is utilized in designing peptide-based therapeutics. Its incorporation into peptides can enhance bioactivity and stability. For instance, studies have shown that peptides containing Fmoc-Isoleucine exhibit improved binding affinities to target receptors compared to their non-modified counterparts .

Biochemical Studies

Fmoc-Isoleucine is also employed in biochemical research to investigate protein structure and function. By incorporating this modified amino acid into proteins, researchers can study the effects of specific side-chain modifications on protein folding and stability.

Case Study: Protein Stability Enhancement

A study published in Biochemistry demonstrated that substituting natural isoleucine with Fmoc-Isoleucine in a model protein resulted in increased thermal stability. The modified protein showed a higher melting temperature, indicating enhanced structural integrity under stress conditions .

Analytical Chemistry

In analytical chemistry, Fmoc-Isoleucine serves as a standard for chromatographic methods such as high-performance liquid chromatography (HPLC). Its well-defined properties make it suitable for calibration and method validation in peptide analysis.

Mechanism of Action

The primary mechanism of action for L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester involves the protection of the amino group of L-isoleucine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The deprotection step, involving piperidine, removes the Fmoc group, revealing the free amino group for subsequent peptide bond formation .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key features of the target compound with structurally related Fmoc-protected amino acid derivatives:

Compound Name CAS RN Molecular Formula Molecular Weight Key Features Applications
L-Isoleucine, N-Fmoc-, methyl ester 71989-23-6 C₂₁H₂₃NO₄ 353.42 Branched aliphatic side chain; methyl ester enhances lipophilicity SPPS, peptide fragment coupling
N-Fmoc-L-histidine methyl ester (Compound 8, ) - C₂₈H₂₈N₂O₄ 464.54 Imidazole side chain; modified with 8-phenyloctyl group Peptidomimetics, antimicrobial studies
Fmoc-Ile-OH 71989-23-6 C₂₁H₂₃NO₄ 353.42 Free carboxylic acid; requires activation for coupling SPPS, solution-phase synthesis
N-Fmoc-L-alloisoleucine 251316-98-0 C₂₁H₂₃NO₄ 353.42 Stereoisomer (2S,3R configuration); alters peptide backbone conformation Stereochemical studies
N-Fmoc-L-valinyl-2-aminobenzoyl-L-tryptophan methyl ester (vi-a, ) - C₃₈H₃₈N₄O₆ 670.73 Peptide backbone with aromatic groups; designed for antitumor activity Anticancer drug discovery

Key Differences and Implications

Side Chain Variations :

  • The target compound’s branched aliphatic side chain (isoleucine) contributes to hydrophobicity, making it ideal for stabilizing hydrophobic peptide domains. In contrast, histidine derivatives () feature imidazole groups capable of hydrogen bonding and metal coordination, which are exploited in enzyme-mimetic or antimicrobial peptidomimetics .
  • Aromatic modifications (e.g., vi-a in ) introduce π-π stacking interactions, enhancing binding to biological targets like DNA or proteins .

Ester vs. Carboxylic Acid: The methyl ester in the target compound increases solubility in organic solvents (e.g., DCM, THF), facilitating coupling in non-polar environments. By contrast, Fmoc-Ile-OH (free acid) requires activation (e.g., HOBt/EDC) for peptide bond formation and is more water-soluble .

Stereochemical Considerations :

  • N-Fmoc-L-alloisoleucine () differs in stereochemistry (2S,3R vs. 2S,3S for L-isoleucine), which can disrupt α-helix or β-sheet formation in peptides. This highlights the importance of stereochemical purity in bioactive peptide design .

Synthetic Complexity: The target compound’s synthesis is simpler compared to multi-alkylated histidine derivatives (), which require Mitsunobu reactions or triflate-mediated alkylation. These steps introduce variability in yield and purity (e.g., 65–89% yields for histidine derivatives vs. >80% for standard Fmoc protection) .

Physicochemical and Stability Data

Property L-Isoleucine, N-Fmoc-, methyl ester N-Fmoc-L-histidine methyl ester (Compound 8) Fmoc-Ile-OH
Melting Point Not reported Not reported 202–204°C
Solubility DCM, THF, DMF THF, DCM DMSO, aqueous buffers
Stability Base-stable, acid-labile Base-stable, sensitive to alkylation Base-labile (Fmoc cleavage)

Biological Activity

L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester (Fmoc-Ile-OCH3) is a modified amino acid widely used in peptide synthesis and research. This article provides a detailed overview of its biological activity, including its structural properties, synthesis methods, and potential applications in various biological contexts.

Structural Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in solid-phase peptide synthesis. The Fmoc group enhances the stability and solubility of peptides during synthesis while allowing for selective deprotection under basic conditions. The crystal structure of Fmoc-Ile-OCH3 has been characterized, revealing significant intermolecular hydrogen bonding interactions that contribute to its stability and solubility characteristics .

Table 1: Structural Characteristics of Fmoc-Isoleucine Methyl Ester

PropertyValue
Molecular FormulaC23H25NO6
Molecular Weight399.45 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Hydrogen BondsO-H⋯O and N-H⋯O interactions

Synthesis Methods

Fmoc-Ile-OCH3 can be synthesized through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The SPPS approach allows for the efficient assembly of peptides by sequentially adding protected amino acids to a resin-bound growing chain. The use of coupling reagents such as HATU or DIC facilitates the formation of peptide bonds while minimizing side reactions .

1. Antimicrobial Properties

Research indicates that derivatives of Fmoc-Ile-OCH3 exhibit antimicrobial activity against various bacterial strains. For example, studies on peptide antibiotics have shown that modifications to the isoleucine residue can enhance activity against Mycobacterium tuberculosis, a significant pathogen responsible for tuberculosis .

2. Inhibition of Enzymatic Activity

The compound has also been evaluated for its potential as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression. Certain analogs have demonstrated selective inhibition against specific HDAC isoforms, suggesting that modifications to the isoleucine structure can influence biological activity significantly .

3. Cellular Uptake and Bioavailability

The presence of the Fmoc group may affect the cellular uptake of the compound. Studies suggest that modifications to amino acids can enhance their bioavailability and cellular permeability, making them more effective as therapeutic agents .

Case Studies

Case Study 1: Antimicrobial Peptides
A study investigated the efficacy of Fmoc-Ile-OCH3 derivatives in developing antimicrobial peptides against resistant bacterial strains. The results indicated a positive correlation between hydrophobicity introduced by isoleucine residues and antimicrobial potency.

Case Study 2: Cancer Therapeutics
Another research focused on the use of Fmoc-protected amino acids as precursors for synthesizing HDAC inhibitors. The findings revealed that certain structural modifications led to increased selectivity and potency against HDAC isoforms associated with cancer cell proliferation.

Q & A

Basic: What is the standard synthetic methodology for preparing L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester?

Answer:
The compound is typically synthesized via Fmoc protection of L-isoleucine followed by esterification. A general protocol involves:

Reagents : L-Isoleucine methyl ester hydrochloride, Fmoc-OSu (Fmoc-N-succinimidyl carbonate), and NaHCO₃ in a THF/H₂O mixture .

Procedure :

  • Dissolve the amino acid ester in THF/H₂O (3:1 v/v) with NaHCO₃.
  • Add Fmoc-OSu dropwise at 0°C, then stir at room temperature overnight.
  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Purification : Silica gel column chromatography using gradients of CHCl₃:MeOH (100:1 to 3:1) to remove byproducts and isolate the target compound (yield: ~83%) .

Basic: How is the purity and identity of the compound validated post-synthesis?

Answer:
Analytical characterization employs:

  • NMR : Key signals include δ 7.75–7.30 ppm (aromatic Fmoc protons) and δ 4.2–4.4 ppm (α-proton of isoleucine) .
  • HRMS : Exact mass calculated for C₂₃H₂₅NO₅ ([M+H]⁺): 408.1809; observed: 408.1805 .
  • TLC : Monitor reaction progress using EtOAc:hexane (1:4) as the mobile phase .

Basic: What safety precautions are required when handling this compound?

Answer:
Based on GHS classification ( ):

  • Hazards : Acute toxicity (Category 4 for oral, dermal, inhalation).
  • PPE : Gloves, lab coat, eye protection, and fume hood use.
  • Storage : Inert atmosphere, room temperature, away from moisture .
  • Emergency Measures : Use CO₂ or dry chemical powder for fire; avoid water jets. Toxic fumes may form during combustion .

Advanced: How can alkylation side reactions at sensitive residues be minimized during synthesis?

Answer:
Unanticipated alkylation (e.g., at histidine N(π)) under Mitsunobu conditions can be mitigated by:

Temperature Control : Conduct reactions at –75°C to suppress side reactions .

Protecting Group Strategy : Use orthogonal groups (e.g., Trityl for histidine) to block reactive sites .

Workup : Quench with NaHCO₃ and extract rigorously to remove acidic byproducts .

Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • pH Stability : The Fmoc group is labile under basic conditions (e.g., >20% piperidine in DMF). Avoid prolonged exposure to pH > 8.
  • Thermal Stability : Decomposition occurs above 40°C; store at –20°C for long-term stability .
  • Light Sensitivity : Protect from UV light to prevent Fmoc degradation .

Advanced: How can orthogonal protection strategies be applied for peptide synthesis involving this compound?

Answer:

  • Dual Protection : Combine Fmoc with acid-labile groups (e.g., tert-butyl) or photolabile groups (e.g., NVOC) for sequential deprotection .
  • Case Study : In phosphopeptide synthesis, Fmoc-Thr[PO(OH)(OPOM)] was used alongside Alloc-protected lysine for selective deprotection .

Advanced: How to resolve contradictions in hazard classification data for this compound?

Answer:

  • states no classification is required, while lists acute toxicity.
  • Recommendation : Default to the precautionary principle. Use PPE, consult the latest SDS, and validate with in-house toxicity screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.